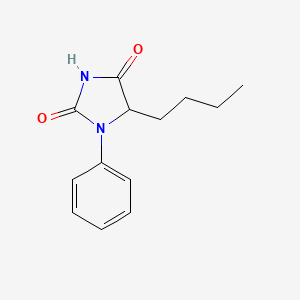![molecular formula C11H11ClN2OS B12908237 3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one CAS No. 749879-14-9](/img/structure/B12908237.png)
3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one is a heterocyclic compound that contains a chlorobenzyl group and a thioxotetrahydropyrimidinone core
Vorbereitungsmethoden
The synthesis of 3-(2-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one typically involves the reaction of 2-chlorobenzylamine with a suitable thiourea derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-(2-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated that the compound may possess antimicrobial and anticancer properties, leading to its investigation as a therapeutic agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-(2-Chlorobenzyl)-2-thioxotetrahydropyrimidin-4(1H)-one can be compared with other similar compounds, such as:
2-Chlorobenzylamine: A precursor in the synthesis of the target compound, known for its reactivity and use in various chemical reactions.
Thioxotetrahydropyrimidinone derivatives: Compounds with similar core structures but different substituents, which may exhibit varying biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
749879-14-9 |
|---|---|
Molekularformel |
C11H11ClN2OS |
Molekulargewicht |
254.74 g/mol |
IUPAC-Name |
3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C11H11ClN2OS/c12-9-4-2-1-3-8(9)7-14-10(15)5-6-13-11(14)16/h1-4H,5-7H2,(H,13,16) |
InChI-Schlüssel |
XKRSXLPUKWOCIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=S)N(C1=O)CC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



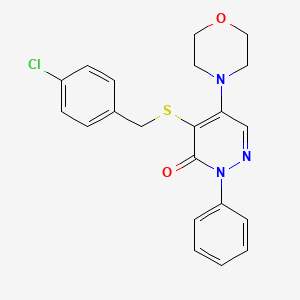
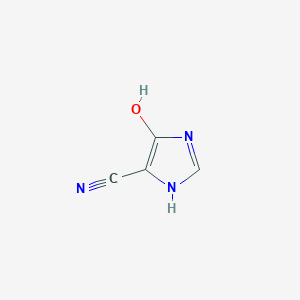

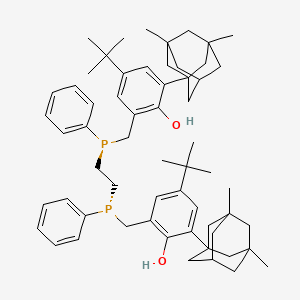
![[1,3]Dithiolo[4,5-b]pyrazin-2-one](/img/structure/B12908190.png)
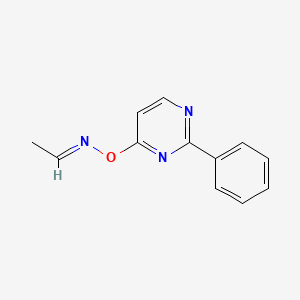
![3-Methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-5-carbonitrile 2,2-dioxide](/img/structure/B12908192.png)

